molecular formula C28H46N2 B1259717 (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene

(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene

Cat. No.: B1259717
M. Wt: 410.7 g/mol
InChI Key: GLHSTLLNLJNYMI-IQXNDIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene is a member of the madangamine family of alkaloids, which are characterized by their complex pentacyclic fused-ring system containing two nitrogen atoms. These compounds were originally isolated from marine sponges of the Xestospongia genus . (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene, like its congeners, exhibits significant cytotoxicity against various cancer cell lines, making it a compound of interest in medicinal chemistry .

Properties

Molecular Formula

C28H46N2

Molecular Weight

410.7 g/mol

IUPAC Name

(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene

InChI

InChI=1S/C28H46N2/c1-2-5-9-13-17-29-21-25-19-24-15-11-7-3-6-10-14-18-30-23-28(22-29,16-12-8-4-1)26(25)20-27(24)30/h3,7,15,25-27H,1-2,4-6,8-14,16-23H2/b7-3-,24-15-/t25-,26-,27+,28-/m1/s1

InChI Key

GLHSTLLNLJNYMI-IQXNDIDSSA-N

Isomeric SMILES

C1CCCCCN2C[C@H]3C/C/4=C/C/C=C\CCCCN5[C@H]4C[C@H]3[C@](C2)(C5)CCCC1

Canonical SMILES

C1CCCCCN2CC3CC4=CCC=CCCCCN5C4CC3C(C2)(C5)CCCC1

Synonyms

madangamine E

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The enantioselective total synthesis of (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene has been achieved through a series of 30 steps. Key steps include a catalytic and highly enantioselective desymmetrizing intramolecular Michael addition reaction of a prochiral ketone to a tethered β, β′-disubstituted nitroolefin . This reaction efficiently constructs a chiral bicyclic core with near-perfect enantio- and diastereo-selectivity, establishing three stereogenic centers, including a quaternary carbon . Following this, the synthesis involves a mild one-pot oxidative lactamization of an amino alcohol, a two-step Z-selective olefination of a sterically hindered ketone, and ring-closing metatheses to install the two macrocyclic rings .

Industrial Production Methods: While the industrial production of (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene is not yet established due to its complex synthesis, the development of scalable synthetic routes is a focus of ongoing research. The high enantioselectivity and diastereoselectivity achieved in the laboratory synthesis provide a promising foundation for future industrial applications .

Chemical Reactions Analysis

Types of Reactions: (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form lactams.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the nitrogen atoms, are common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates that lead to the final pentacyclic structure of (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene .

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